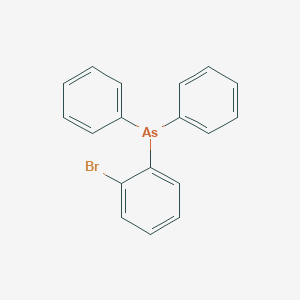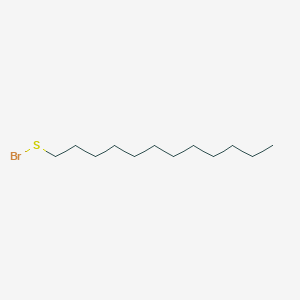
1,3-Bis(3-methyl-1,2-oxazol-5-yl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(3-methyl-1,2-oxazol-5-yl)propan-2-one is a heterocyclic compound featuring two oxazole rings Oxazoles are five-membered rings containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Bis(3-methyl-1,2-oxazol-5-yl)propan-2-one can be synthesized through various methods. Another method is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones .
Industrial Production Methods
Industrial production of oxazole derivatives often employs the Fischer oxazole synthesis, which involves the reaction of cyanohydrins with aldehydes . This method is scalable and suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(3-methyl-1,2-oxazol-5-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert oxazole rings to oxazolines or other reduced forms.
Substitution: Electrophilic aromatic substitution can occur at the C-5 position of the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution typically requires strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole-5-carboxylic acids, while reduction can produce oxazolines.
Applications De Recherche Scientifique
1,3-Bis(3-methyl-1,2-oxazol-5-yl)propan-2-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,3-Bis(3-methyl-1,2-oxazol-5-yl)propan-2-one involves its interaction with specific molecular targets. The oxazole rings can bind to enzymes and receptors through non-covalent interactions, influencing various biological pathways . This compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazole: A simpler compound with one oxazole ring.
Isoxazole: Similar to oxazole but with the nitrogen and oxygen atoms in different positions.
Oxadiazole: Contains two nitrogen atoms and one oxygen atom in a five-membered ring.
Uniqueness
1,3-Bis(3-methyl-1,2-oxazol-5-yl)propan-2-one is unique due to its dual oxazole rings, which enhance its ability to interact with multiple biological targets simultaneously. This structural feature distinguishes it from simpler oxazole derivatives and contributes to its diverse range of applications .
Propriétés
Numéro CAS |
55315-71-4 |
|---|---|
Formule moléculaire |
C11H12N2O3 |
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
1,3-bis(3-methyl-1,2-oxazol-5-yl)propan-2-one |
InChI |
InChI=1S/C11H12N2O3/c1-7-3-10(15-12-7)5-9(14)6-11-4-8(2)13-16-11/h3-4H,5-6H2,1-2H3 |
Clé InChI |
MYQXIQYLNFDQBD-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=C1)CC(=O)CC2=CC(=NO2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[4-(Hydroxymethyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol](/img/structure/B14629755.png)
![Acetic acid;[3-(4-methylpentyl)cyclohex-2-en-1-yl]methanol](/img/structure/B14629771.png)
![Ethyl 4-oxo-4H-pyrimido[2,1-A]phthalazine-3-carboxylate](/img/structure/B14629777.png)
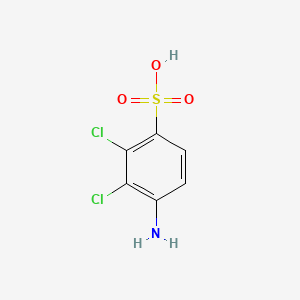
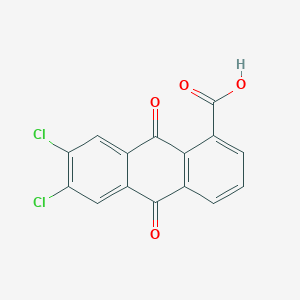
![Bis[(4-fluorophenyl)methyl]diselane](/img/structure/B14629799.png)
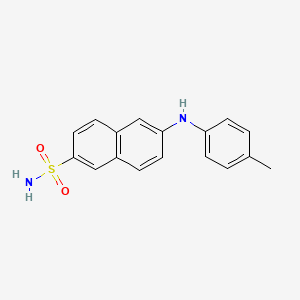
stannane](/img/structure/B14629820.png)


